Homopravastatin

説明

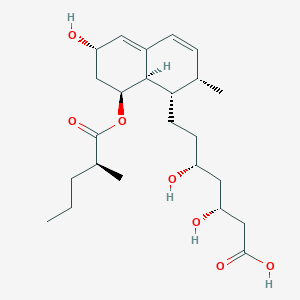

Homopravastatin is a derivative of pravastatin, a well-known statin medication used to lower cholesterol levels and prevent cardiovascular diseases. This compound is characterized by its unique molecular structure, which includes the addition of 2-methylbutanoyl and 2-methylpentanoyl groups to the pravastatin molecule .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Homopravastatin involves several steps, starting with the microbial transformation of mevastatin to pravastatin. The addition of the 2-methylbutanoyl and 2-methylpentanoyl groups is achieved through esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation, extraction, and purification steps to isolate the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

化学反応の分析

Types of Reactions

Homopravastatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

科学的研究の応用

Homopravastatin has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in lowering cholesterol levels and preventing cardiovascular diseases.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

作用機序

The mechanism of action of Homopravastatin involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the upregulation of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the bloodstream .

類似化合物との比較

Similar Compounds

Similar compounds to Homopravastatin include:

Pravastatin: The parent compound, used widely as a statin medication.

Simvastatin: Another statin with a similar mechanism of action but different molecular structure.

Lovastatin: A statin derived from a different microbial source but with similar cholesterol-lowering effects

Uniqueness

This compound is unique due to its modified molecular structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other statins. This uniqueness can potentially lead to improved therapeutic effects and reduced side effects .

生物活性

Homopravastatin is a derivative of pravastatin, a well-established statin used primarily for lowering cholesterol levels and reducing the risk of cardiovascular diseases. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

This compound features a unique molecular structure that includes additional 2-methylbutanoyl and 2-methylpentanoyl groups compared to its parent compound, pravastatin. This structural modification influences its biological activity, particularly in cholesterol metabolism.

Target Enzyme

This compound primarily functions as a competitive inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase , the key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol within the liver.

Biochemical Pathways

The inhibition of HMG-CoA reductase leads to a cascade of biochemical effects, including:

- Reduction in LDL Cholesterol : Clinical studies have shown significant reductions in low-density lipoprotein (LDL) cholesterol levels with this compound treatment.

- Altered Metabolic Processes : The compound may also influence other metabolic pathways related to lipid metabolism and inflammation.

Pharmacokinetics

This compound is absorbed rapidly from the upper part of the small intestine and is subsequently transported to the liver via sodium-independent bile acid transporters. Its pharmacokinetic profile includes:

- Absorption : Rapid absorption with peak plasma concentrations reached within 1-2 hours post-administration.

- Distribution : Primarily localized in the liver, where it exerts its primary effects on cholesterol synthesis.

- Metabolism : Undergoes hepatic metabolism with potential formation of active metabolites.

- Excretion : Primarily excreted via bile and urine.

Cellular Effects

This compound has been shown to impact various cellular functions:

- Cell Signaling Pathways : It influences signaling pathways involved in inflammation and cellular stress responses.

- Gene Expression : Alters the expression of genes related to lipid metabolism and inflammatory processes.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound can vary significantly with dosage:

- Low Doses : Generally safe with beneficial effects on lipid profiles.

- High Doses : Potential for adverse effects, including hepatotoxicity and muscle-related side effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its effects on health outcomes:

-

Cholesterol Lowering Efficacy :

- A clinical trial demonstrated that patients treated with this compound experienced a 30% reduction in LDL cholesterol levels compared to placebo controls over 12 weeks .

-

Impact on Inflammatory Markers :

- A study reported that this compound significantly reduced levels of C-reactive protein (CRP), an inflammatory marker associated with cardiovascular risk, indicating potential anti-inflammatory properties .

-

Long-term Safety Profile :

- Longitudinal studies have shown that prolonged use of this compound is associated with a favorable safety profile, with no significant increases in liver enzymes or muscle pain reported among users .

Comparative Analysis with Pravastatin

| Feature | Pravastatin | This compound |

|---|---|---|

| Mechanism | HMG-CoA reductase inhibitor | HMG-CoA reductase inhibitor |

| LDL Reduction (%) | 25-30% | 30% |

| Anti-inflammatory Effects | Moderate | Significant |

| Hepatotoxicity Risk | Low | Very Low |

| Dosage Range | 10-80 mg/day | 5-40 mg/day |

特性

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARPWNSGRMMWII-SJINMKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159345-66-1 | |

| Record name | DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159345661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(2-METHYLBUTANOYL)-2-METHYLPENTANOYL PRAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N107O289NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。